molecular formula C15H28N2O5 B2695651 (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 958635-12-6

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No.: B2695651
CAS No.: 958635-12-6
M. Wt: 316.398
InChI Key: TXCFQKQBPSGAKK-NSHDSACASA-N
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Description

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction is carried out in methanol at room temperature for about 3 hours. The solid catalyst is then removed by filtration, and the filtrate is concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.

Scientific Research Applications

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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